molecular formula C11H8FNO2S B12077929 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

Cat. No.: B12077929
M. Wt: 237.25 g/mol
InChI Key: NBUHILSMRICJEC-UHFFFAOYSA-N
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Description

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and subsequent cyclization. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, often using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carboxylic acid ethyl ester
  • 2-amino-4-ethyl-5-methyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(2-chloro-acetylamino)-4-phenyl-thiophene-3-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

NBUHILSMRICJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)F

Origin of Product

United States

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